molecular formula C18H19NO4 B2765629 1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone CAS No. 717827-75-3

1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone

Cat. No.: B2765629
CAS No.: 717827-75-3
M. Wt: 313.353
InChI Key: QRNBGUMZWNAQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone is an organic compound that features a benzodioxole ring and an ethoxyaniline moiety connected by a propanone linker

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-benzodioxole and 4-ethoxyaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the propanone linker.

    Industrial Production: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted aniline derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone can be compared with similar compounds such as:

    1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

    1-(1,3-Benzodioxol-5-yl)-3-(4-aminophenyl)-1-propanone: The presence of an amino group can lead to different chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-ethoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-21-15-6-4-14(5-7-15)19-10-9-16(20)13-3-8-17-18(11-13)23-12-22-17/h3-8,11,19H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNBGUMZWNAQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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